molecular formula C20H18FN3O3 B2392514 N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide CAS No. 1704991-70-7

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide

Cat. No.: B2392514
CAS No.: 1704991-70-7
M. Wt: 367.38
InChI Key: PFTQHTYNXWCADU-UHFFFAOYSA-N
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Description

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide is a complex organic compound that features a 1,2,4-oxadiazole ring, a cyclopropyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using large-scale reactors.

Chemical Reactions Analysis

Types of Reactions

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide involves its interaction with specific molecular targets. The 1,2,4-oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular processes by binding to DNA or proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-((3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)phenyl)-3-fluoro-4-methoxybenzamide is unique due to its combination of a 1,2,4-oxadiazole ring with a cyclopropyl group and a benzamide moiety. This structural combination is not commonly found in other compounds, making it a valuable target for further research and development.

Properties

IUPAC Name

N-[2-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-3-fluoro-4-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3/c1-26-17-9-8-14(10-15(17)21)20(25)22-16-5-3-2-4-13(16)11-18-23-19(24-27-18)12-6-7-12/h2-5,8-10,12H,6-7,11H2,1H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFTQHTYNXWCADU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4CC4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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